molecular formula C19H20N4O4 B14134665 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide CAS No. 1173260-81-5

4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

Cat. No.: B14134665
CAS No.: 1173260-81-5
M. Wt: 368.4 g/mol
InChI Key: KTNPQYYYPIDLLP-UHFFFAOYSA-N
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Description

4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the piperidine ring: The piperidine ring can be synthesized via a reductive amination reaction.

    Introduction of the carboxamide group: This can be done by reacting the piperidine derivative with an appropriate isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to a more saturated heterocycle.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated heterocyclic derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving oxadiazole derivatives.

    Medicine: Potential therapeutic agent due to its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N-phenylpiperidine-1-carboxamide
  • 4-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
  • 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

Uniqueness

The uniqueness of 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

1173260-81-5

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide

InChI

InChI=1S/C19H20N4O4/c1-25-15-6-3-2-5-14(15)20-19(24)23-10-8-13(9-11-23)17-21-22-18(27-17)16-7-4-12-26-16/h2-7,12-13H,8-11H2,1H3,(H,20,24)

InChI Key

KTNPQYYYPIDLLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4

Origin of Product

United States

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